molecular formula C12H10N2O B13551531 3-Hydroxy-3-(quinolin-2-yl)propanenitrile

3-Hydroxy-3-(quinolin-2-yl)propanenitrile

Katalognummer: B13551531
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: UGRXMRBCFSOBNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-(quinolin-2-yl)propanenitrile is a heterocyclic compound that features a quinoline ring fused with a propanenitrile group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile typically involves the reaction of quinoline derivatives with nitrile-containing compounds. One common method involves the condensation of quinoline-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-(quinolin-2-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-Oxo-3-(quinolin-2-yl)propanenitrile.

    Reduction: 3-Hydroxy-3-(quinolin-2-yl)propanamine.

    Substitution: Various halogenated or alkylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-(quinolin-2-yl)propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the nitrile group can form covalent bonds with nucleophilic sites on proteins, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-2-carbaldehyde: A precursor in the synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile.

    3-Hydroxy-3-(quinolin-6-yl)propanenitrile: A structural isomer with similar properties but different biological activities.

    2-Hydroxyquinoline: Another quinoline derivative with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its combination of a hydroxyl group, a nitrile group, and a quinoline ring. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities that are not observed in other similar compounds .

Eigenschaften

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

3-hydroxy-3-quinolin-2-ylpropanenitrile

InChI

InChI=1S/C12H10N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7H2

InChI-Schlüssel

UGRXMRBCFSOBNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.